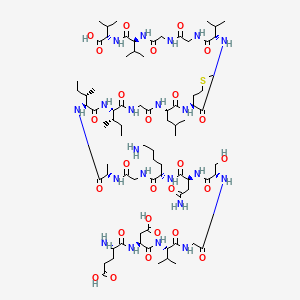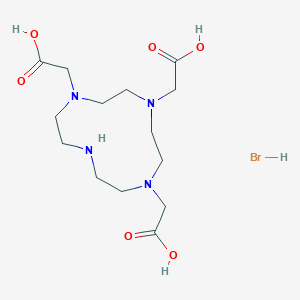
2,2',2''-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)triacetic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)triacetic acid hydrobromide is a complex organic compound with significant applications in various scientific fields. It is known for its ability to form stable complexes with metal ions, making it valuable in medical imaging and radiotherapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)triacetic acid hydrobromide typically involves the cyclization of linear precursors. One common method involves the reaction of triethylenetetramine with glyoxal to form a cyclic intermediate, which is then further reacted with bromoacetic acid to introduce the acetic acid groups .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)triacetic acid hydrobromide undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as gadolinium, copper, and yttrium.
Substitution: Can undergo substitution reactions where the hydrobromide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts (e.g., gadolinium chloride, copper sulfate), and conditions often involve aqueous solutions with controlled pH and temperature .
Major Products
The major products formed from these reactions are metal complexes, which are used in various applications such as MRI contrast agents and radiopharmaceuticals .
Scientific Research Applications
2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)triacetic acid hydrobromide has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through its ability to chelate metal ions. The nitrogen atoms in the tetraazacyclododecane ring coordinate with metal ions, forming stable complexes. These complexes can then interact with biological targets or be used in imaging and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Similar structure but with four acetic acid groups.
2,2’,2’‘,2’‘’-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide: Contains amide groups instead of acetic acid groups.
Uniqueness
2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)triacetic acid hydrobromide is unique due to its specific arrangement of acetic acid groups and its ability to form highly stable metal complexes, making it particularly useful in medical applications .
Properties
Molecular Formula |
C14H27BrN4O6 |
|---|---|
Molecular Weight |
427.29 g/mol |
IUPAC Name |
2-[4,7-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;hydrobromide |
InChI |
InChI=1S/C14H26N4O6.BrH/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24);1H |
InChI Key |
SJCJVHBTBBDHRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(CCN1)CC(=O)O)CC(=O)O)CC(=O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


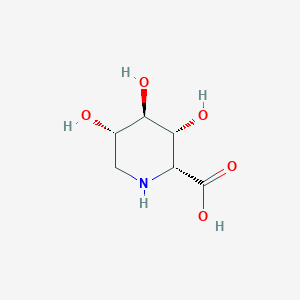
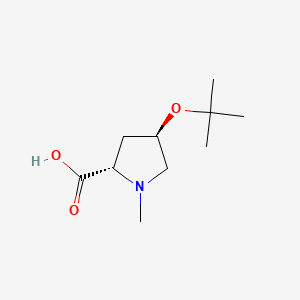
![1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride](/img/structure/B13449939.png)
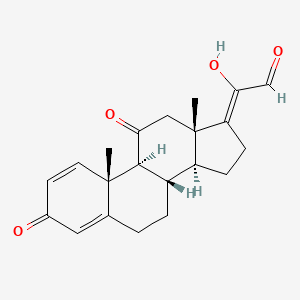

![spiro[1,3-dioxolane-2,11'-5H-benzo[c][1]benzazepine]-6'-one](/img/structure/B13449956.png)
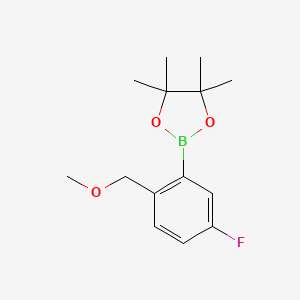
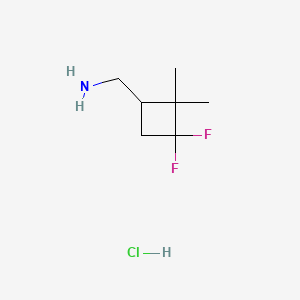
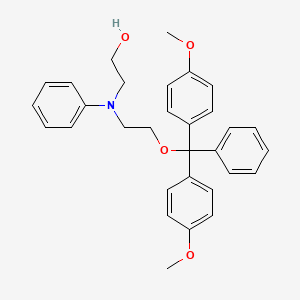
![2-Phenyl-7,8-bis(phenylmethoxy)-6-[[4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B13449996.png)
![6-fluoro-N-phenylbicyclo[4.1.1]octane-1-carboxamide](/img/structure/B13450000.png)
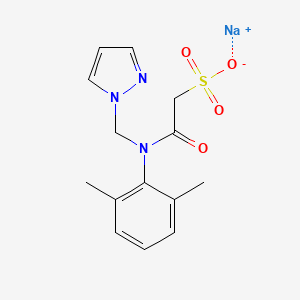
![[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethenyloxan-3-yl] acetate](/img/structure/B13450021.png)
